2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide
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Overview
Description
2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide is a chemical compound that features a tetrazole ring attached to a phenyl group, which is further connected to an acetamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable component in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide typically involves the formation of the tetrazole ring followed by its attachment to the phenylacetamide structure. One common method involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring. This reaction can be catalyzed by various metal catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the phenylacetamide moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the tetrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups to the phenyl ring or tetrazole nitrogen atoms.
Scientific Research Applications
2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its stability and ability to interact with biological targets.
Material Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or stability.
Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biological processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-(1H-1,2,4-Triazol-1-yl)phenyl)acetamide: Similar structure but with a triazole ring instead of a tetrazole ring.
N-(3-(5-Sulfanyl-1H-1,2,3,4-tetrazol-1-yl)phenyl)acetamide: Contains a sulfanyl group on the tetrazole ring.
Uniqueness
2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide is unique due to the presence of the tetrazole ring, which provides distinct chemical and biological properties compared to similar compounds with different heterocyclic rings. The tetrazole ring’s stability and ability to participate in various reactions make it a valuable component in drug design and material science .
Properties
Molecular Formula |
C9H9N5O |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C9H9N5O/c10-9(15)5-7-1-3-8(4-2-7)14-6-11-12-13-14/h1-4,6H,5H2,(H2,10,15) |
InChI Key |
GQVZGHWUSMZCKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)N2C=NN=N2 |
Origin of Product |
United States |
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